Cas no 238-05-1 (Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI))

Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI) structure
238-05-1 structure
Product Name:Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI)
CAS No:238-05-1
MF:C23H13N
MW:303.356025457382
CID:275946
PubChem ID:11120219
Update Time:2025-04-19

Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI)
    • 2,3-Perinaphthylene-5,6-benzoquinoline
    • acenaphtho<1,2-b>benzo<f>quinoline
    • 238-05-1
    • AGN-PC-0NG7RJ
    • DTXSID20455957
    • Inchi: 1S/C23H13N/c1-2-8-16-14(5-1)11-12-21-19(16)13-20-17-9-3-6-15-7-4-10-18(22(15)17)23(20)24-21/h1-13H
    • InChI Key: XZINVNJPMNGWRG-UHFFFAOYSA-N
    • SMILES: N1C2C=CC3C=CC=CC=3C=2C=C2C=1C1C=CC=C3C=CC=C2C=13

Computed Properties

  • Exact Mass: 303.10489
  • Monoisotopic Mass: 303.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 0
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.1
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89

Acenaphtho[1,2-b]benzo[f]quinoline(6CI,7CI,8CI,9CI) Related Literature

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